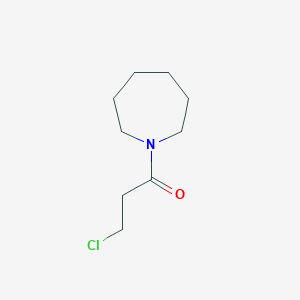![molecular formula C17H22ClN3O4S2 B2991113 1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 957013-69-3](/img/structure/B2991113.png)
1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a useful research compound. Its molecular formula is C17H22ClN3O4S2 and its molecular weight is 431.95. The purity is usually 95%.
BenchChem offers high-quality 1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
- The compound has been used in the study of crystal structures of similar sulfonylurea herbicides. For instance, azimsulfuron, a sulfonylurea herbicide, has been structurally analyzed, showing the dihedral angles between central pyrazole and terminal dimethoxypyrimidine and tetrazole rings (Jeon, Kim, Kwon, & Kim, 2015).
Synthesis and Biological Evaluation
- This chemical has been a focus in the synthesis and biological evaluation of compounds, particularly in the context of cyclooxygenase-2 (COX-2) inhibitors (Penning et al., 1997).
- In another study, synthesis, spectral analysis, and antibacterial evaluation of related compounds have been conducted, demonstrating valuable biological activities (Aziz‐ur‐Rehman et al., 2017).
Antimicrobial Evaluation
- A novel series of compounds containing phenylsulfonyl moiety, structurally related to the queried compound, have been synthesized and shown significant antimicrobial activities (Alsaedi, Farghaly, & Shaaban, 2019).
Synthesis of Sulfonylated Aminopyrazoles
- Research has been conducted on the sulfonylation of 4-amino-1H pyrazoles, leading to the synthesis of new compounds with potential applications in various fields (Povarov et al., 2017).
Bioactivity Analysis
- Studies involving the synthesis and bioactivity analysis of pyrazoline benzensulfonamides as inhibitors for enzymes and with low cytotoxicity have been conducted, showcasing the significance of sulfonyl compounds in medical chemistry (Ozmen Ozgun et al., 2019).
Method Development for Generating Sulfene
- Research has been done on developing new and efficient methods for generating sulfene, a compound structurally related to the queried chemical, highlighting its importance in synthetic chemistry (Prajapati, Singh, Mahajan, & Sandhu, 1993).
Light-Promoted Desulfonylation Processes
- Innovative methods involving visible light and hydroxynaphthylbenzimidazoline promoted desulfonylation of N-sulfonylamides and N-sulfonylamines have been explored, indicating the potential of these compounds in photochemical reactions (Hasegawa et al., 2018).
Herbicide Transformation Kinetics
- The kinetics and mechanism of transformation of sulfonylurea herbicides in aqueous solutions, closely related to the compound , have been studied, providing insights into environmental fate and behavior of these chemicals (Zheng, Yates, & Papiernik, 2008).
properties
IUPAC Name |
1-[1-(4-chlorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4S2/c1-12-5-4-10-20(11-12)27(24,25)17-13(2)19-21(14(17)3)26(22,23)16-8-6-15(18)7-9-16/h6-9,12H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKJVRPCECDVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

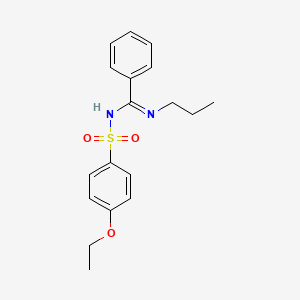
![(2E)-2-cyano-2-hydroxyimino-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991033.png)
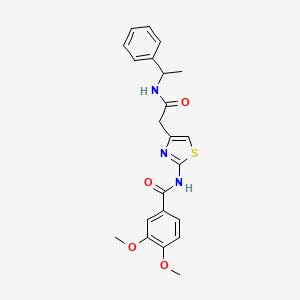
![Ethyl hexahydrospiro[cyclopentane-1,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2991040.png)
![methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2991041.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2991042.png)

![Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate](/img/structure/B2991045.png)
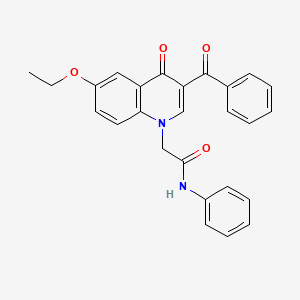
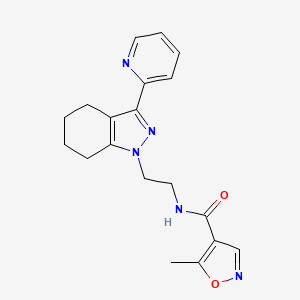

![N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2991050.png)
